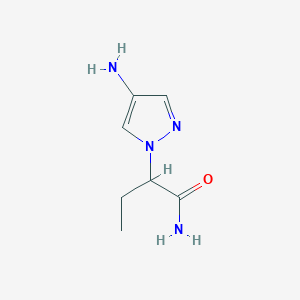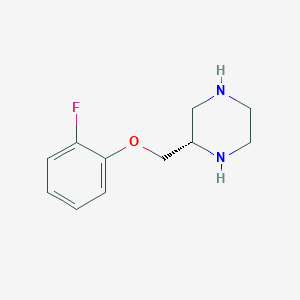![molecular formula C6H10N2O2 B13331761 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound featuring two nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, (1S,4S)-2,5-Diazabicyclo[22Its derivatives are being explored for their therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: This compound has a benzyl group attached to the nitrogen atom, which can alter its reactivity and biological activity.
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: This compound features a tert-butoxycarbonyl (Boc) protecting group, making it useful in peptide synthesis and other applications where temporary protection of the amine group is needed.
Uniqueness: The uniqueness of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid lies in its bicyclic structure, which imparts specific steric and electronic properties. These properties make it a valuable scaffold for designing new molecules with desired biological activities.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10)/t4-,6-/m0/s1 |
InChI-Schlüssel |
RHGSFHMFDIYZNJ-NJGYIYPDSA-N |
Isomerische SMILES |
C1[C@H]2CN[C@@]1(CN2)C(=O)O |
Kanonische SMILES |
C1C2CNC1(CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13331684.png)

![2-(2-Aminopyridin-4-yl)-5-methyl-3-(phenylamino)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13331689.png)


![5-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B13331714.png)



![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)


![8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride](/img/structure/B13331760.png)

